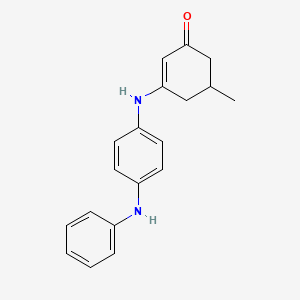

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one is a chemical compound that belongs to the class of cyclohexenone derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known by its chemical name, SCH 58261, and has been used as a research tool to investigate the mechanism of action of adenosine A2A receptor agonists.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Structural Analysis

Studies have focused on the structural analysis and hydrogen bonding characteristics of similar enaminones, which are crucial for understanding their chemical behavior and potential applications in designing new compounds with desired properties. For instance, the crystal structures of anticonvulsant enaminones have been determined, highlighting the significance of the cyclohexene ring conformations and the intermolecular hydrogen bonds that form infinite chains of molecules. Such insights are critical for the development of new pharmaceutical compounds and materials with specific functionalities (Kubicki, Bassyouni, & Codding, 2000).

Catalytic Activity and Synthetic Applications

Research into the synthesis of simplified versions of stable, bulky, and rigid cyclic (alkyl)(amino)carbenes, and the catalytic activity of their gold(I) complexes, demonstrates the potential of such compounds in catalysis and organic synthesis. These studies provide a foundation for developing new catalysts that could enhance the efficiency of various chemical reactions, thereby contributing to the advancement of synthetic methodologies (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Photolytic Studies and Reactivity

Investigations into the photolytic generation and reactivity of related aminophenyl cations offer valuable insights into their potential applications in photochemistry and material science. Understanding the behavior of these cations under various conditions can lead to the development of new photo-responsive materials and molecules with specific electronic properties (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Antimicrobial and Cytotoxic Activity

The synthesis and evaluation of novel derivatives for their antimicrobial and cytotoxic activities highlight the importance of such compounds in the development of new therapeutic agents. By exploring the biological activities of these compounds, researchers can identify potential leads for the development of new drugs to combat various diseases (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Eigenschaften

IUPAC Name |

3-(4-anilinoanilino)-5-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14-11-18(13-19(22)12-14)21-17-9-7-16(8-10-17)20-15-5-3-2-4-6-15/h2-10,13-14,20-21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBZAFAXKOXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)

![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)